molecular formula C12H24N2O2 B1371076 tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate CAS No. 863560-23-0

tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate

Cat. No.: B1371076
CAS No.: 863560-23-0
M. Wt: 228.33 g/mol
InChI Key: KREFOLREHRBMLM-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(piperidin-4-yl)ethyl]carbamate is a carbamate-protected piperidine derivative widely used as an intermediate in pharmaceutical synthesis. Its structure features a piperidine ring substituted with an ethyl group bearing a tert-butyl carbamate moiety. This compound is critical in the synthesis of BET bromodomain inhibitors, as demonstrated in the preparation of stereoselective inhibitors targeting epigenetic regulatory proteins . The tert-butyl group enhances solubility and stability during synthetic steps, while the piperidine-ethyl backbone allows for further functionalization via coupling reactions (e.g., with HATU/DIEA in DMF) .

Properties

IUPAC Name

tert-butyl N-(1-piperidin-4-ylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-9(10-5-7-13-8-6-10)14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREFOLREHRBMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCNCC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863560-23-0
Record name tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate
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Preparation Methods

Boc Protection of Piperidin-4-yl Amine

  • Starting from piperidin-4-ylamine or its derivatives, the amine is protected using di-tert-butyl dicarbonate (Boc2O) to yield tert-butyl piperidin-4-ylcarbamate.
  • Typical conditions: reaction in dichloromethane (DCM) or ethyl acetate, with a base such as triethylamine or diisopropylethylamine (DIPEA), at room temperature for 1–24 hours.
  • The Boc group protects the amine functionality during subsequent synthetic steps.

Coupling with Ethyl Substituents

  • The ethyl substituent at the nitrogen is introduced via coupling reactions with activated esters or acid chlorides derived from ethyl-containing acids.
  • Activation agents include hydroxybenzotriazole (HOBt), N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU), or carbonyldiimidazole (CDI).
  • Bases such as DIPEA or potassium carbonate are used to facilitate coupling.
  • Solvents: dichloromethane, dimethylformamide (DMF), or acetonitrile.
  • Reaction temperatures range from room temperature to 100 °C depending on the substrates.

Nucleophilic Substitution on Piperidine Ring

  • Nucleophilic aromatic substitution (SNAr) reactions are employed to functionalize the piperidine ring, particularly at the 4-position.
  • For example, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate undergoes substitution with nucleophiles like benzimidazole or amines in the presence of potassium carbonate in DMF at elevated temperatures (100 °C).
  • Catalytic hydrogenation may follow to reduce nitro groups introduced during substitution.

Deprotection and Further Functionalization

  • Boc deprotection is typically carried out using trifluoroacetic acid (TFA) in dichloromethane (10% TFA in CH2Cl2).
  • The resulting free amine can be coupled with other moieties or converted into isourea derivatives by reaction with diphenyl cyanocarbonimidate.
  • Subsequent displacement reactions with methylamine or benzylamine yield final functionalized compounds.

Representative Experimental Data and Yields

Step Description Reagents/Conditions Yield (%) Notes
Boc protection of piperidin-4-ylamine Boc2O, DIPEA, DCM, rt, 1 h ~84 High yield, white solid product
Coupling with activated acid (HOBt/HBTU) Acid chloride or activated ester, DIPEA, DCM, rt 80–100 Quantitative yields reported in some cases
Nucleophilic substitution on tert-butyl piperidin-4-ylcarbamate Benzimidazole/K2CO3, DMF, 100 °C, 4–7 h 40–84 Moderate to good yields, dependent on nucleophile and reaction time
Boc deprotection TFA (10%) in CH2Cl2, rt Quantitative Clean deprotection step
Formation of O-phenylisourea derivative Diphenyl cyanocarbonimidate, rt High Intermediate for further amine substitution
Amination of O-phenylisourea Methylamine or benzylamine, rt High Final functionalized product with cyanoguanidine or benzimidazole moieties

Detailed Research Findings and Methodological Insights

  • The use of tert-butyl piperidin-4-ylcarbamate as a key intermediate allows for modular synthesis of various derivatives by nucleophilic substitution and coupling reactions, enabling the introduction of diverse functional groups at the 4-position of the piperidine ring.
  • Activation of carboxylic acids to acid chlorides or active esters (e.g., via SOCl2/DMF or HOBt/HBTU) is critical for efficient coupling with the free amine after Boc deprotection.
  • Nucleophilic aromatic substitution reactions on suitably activated aromatic rings (e.g., fluoronitrobenzenes) with tert-butyl piperidin-4-ylcarbamate proceed efficiently under basic conditions (K2CO3) in polar aprotic solvents like DMF or N,N-dimethylacetamide (DMAc).
  • The Boc protecting group is stable under many reaction conditions but can be cleanly removed with TFA without affecting other sensitive functionalities, facilitating multi-step syntheses.
  • Catalytic hydrogenation is employed to reduce nitro groups introduced during aromatic substitution, yielding amino-substituted derivatives for further cyclization or functionalization.
  • The preparation methods enable high yields (often >80%) and purity, suitable for medicinal chemistry applications targeting biological pathways such as cyclin-dependent kinases.

Summary Table of Key Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Comments
Boc Protection Piperidin-4-ylamine Boc2O, DIPEA, DCM, rt 80–85 Protects amine for further reactions
Coupling with Acid Chlorides Boc-piperidin-4-ylcarbamate + acid SOCl2/DMF; HOBt/HBTU; DIPEA; DCM 80–100 Efficient amide bond formation
Nucleophilic Aromatic Substitution Boc-piperidin-4-ylcarbamate + aryl halide K2CO3, DMF, 100 °C 40–84 Introduces aromatic substituents
Boc Deprotection Boc-protected amine TFA (10%) in CH2Cl2, rt Quantitative Clean removal of protecting group
Isourea Formation & Amination Deprotected amine Diphenyl cyanocarbonimidate; methylamine/benzylamine High Functionalization to cyanoguanidine derivatives

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(piperidin-4-yl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Cyclin-Dependent Kinase Inhibition : The compound has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells, making it a candidate for cancer therapeutics .
  • Pharmacological Studies : Its structure allows for interactions with various biological targets, enhancing its profile as a pharmacological agent. Studies have shown that it can bind to proteins involved in cell signaling pathways, suggesting broader applications beyond CDK inhibition .

2. Organic Synthesis

  • Building Block for Complex Molecules : tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate serves as a valuable intermediate in the synthesis of more complex organic compounds. Its unique structural features make it suitable for various synthetic routes .

3. Antimicrobial Activity

  • Some derivatives of this compound exhibit notable antimicrobial properties, with selectivity over mammalian cells. This suggests potential applications in developing new antimicrobial agents .

Case Studies and Research Findings

StudyFindings
CDK Inhibition Study Demonstrated that this compound effectively inhibits CDK activity, leading to reduced proliferation of cancer cells .
Synthesis Application Used as an intermediate in the synthesis of adenine mimics, which are sought after for their ability to target ATP-binding pockets in kinases .
Antimicrobial Testing Showed promising results against specific bacterial strains while maintaining low toxicity to human cells .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The piperidine ring plays a crucial role in binding to the active sites of target proteins, thereby influencing their activity .

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The following table summarizes key structural analogs and their substituents:

Compound Name Substituent/R-Group Key Features Evidence ID
tert-Butyl [1-(2-fluorobenzyl)piperidin-4-yl]carbamate 2-Fluorobenzyl Enhanced lipophilicity; potential CNS activity
tert-Butyl (1-acetylpiperidin-4-yl)carbamate Acetyl Improved membrane permeability; common in kinase inhibitors
tert-Butyl N-[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]-N-methylcarbamate Benzodioxine carbonyl + N-methyl Bulky aromatic group; potential for dual-target binding
tert-Butyl N-[1-(oxane-4-carbonyl)piperidin-4-yl]carbamate Tetrahydro-2H-pyran-4-carbonyl Increased rigidity; modulates pharmacokinetics
tert-Butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate Propenoyl Reactive α,β-unsaturated ketone; useful for Michael additions
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate Methylsulfonyl Electron-withdrawing group; enhances metabolic stability

Physical and Chemical Properties

  • Molecular Weight: Ranges from 239.32 (cyanomethyl analog, ) to 561.39 (quinoline-containing analog, ) depending on substituents.
  • Purity : Generally >95% for commercial batches (e.g., : 95% purity) .
  • Stability : Methylsulfonyl () and acetyl () groups improve resistance to hydrolysis compared to unmodified carbamates.

Biological Activity

tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate is a compound of significant interest in medicinal chemistry, particularly for its biological activities related to cyclin-dependent kinase (CDK) inhibition. This article explores the compound's structure, synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.

Structural Overview

The molecular formula of this compound is C12H24N2O2C_{12}H_{24}N_{2}O_{2}, with a molecular weight of 228.33 g/mol. The structure features a tert-butyl group, a piperidine ring, and a carbamate functional group, which contribute to its pharmacological properties .

The primary biological activity of this compound is its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial in regulating the cell cycle, and their inhibition can lead to cell cycle arrest, particularly in cancer cells. The compound's ability to target these kinases suggests potential applications in cancer therapy.

Interaction with Biological Targets

Research indicates that this compound can bind to various proteins involved in cell signaling pathways. Its structural components allow for interactions with regulatory proteins associated with cell cycle control, which is essential for understanding its therapeutic potential and possible side effects.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Description Reference
CDK Inhibition Inhibits CDKs leading to cell cycle arrest in cancer cells.
Binding Affinity Exhibits binding affinity to various proteins involved in signaling pathways.
Potential Side Effects Requires further studies to elucidate potential off-target interactions.

Case Studies

Several studies have investigated the efficacy and safety of this compound:

  • Cell Cycle Arrest in Cancer Cells : A study demonstrated that treatment with this compound resulted in significant cell cycle arrest in human breast adenocarcinoma cells (MCF-7), suggesting its potential as a therapeutic agent against specific cancers .
  • In Vivo Efficacy : In animal models, administration of this compound showed promising results in reducing tumor growth rates, highlighting its potential for further development as an anti-cancer drug .
  • Safety Profile Evaluation : Another study assessed the cytotoxicity of the compound across various cell lines, including normal fibroblasts and cancerous cells. Results indicated minimal cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for further investigation .

Q & A

Q. What is the standard synthetic route for tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Amine Protection : React 1-(piperidin-4-yl)ethylamine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (triethylamine as a catalyst) .

Purification : Use column chromatography or recrystallization to isolate the product.
Optimization Tips :

  • Maintain a reaction temperature of 0–25°C to minimize side reactions.
  • Ensure stoichiometric excess of Boc anhydride (1.2–1.5 equiv.) for complete conversion.
  • Monitor reaction progress via TLC or LC-MS.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Confirm the presence of the tert-butyl group (singlet at ~1.4 ppm) and piperidine/ethyl protons (δ 1.5–3.5 ppm).
    • ¹³C NMR : Identify the carbamate carbonyl (~155 ppm) and tert-butyl carbons (~28 ppm and ~80 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ for C₁₂H₂₃N₂O₂: 235.18 g/mol).
  • IR Spectroscopy : Detect the carbamate C=O stretch (~1700 cm⁻¹).

Q. What are the recommended storage conditions to preserve the stability of this compound?

Methodological Answer:

  • Store at 2–8°C in a tightly sealed container under inert gas (e.g., argon).
  • Avoid exposure to moisture, strong acids/bases, and oxidizing agents (e.g., peroxides), which may degrade the carbamate group .
  • Monitor stability via periodic HPLC analysis (retention time shifts indicate degradation).

Advanced Research Questions

Q. How can conflicting data on the pH-dependent stability of this compound be systematically resolved?

Methodological Answer:

  • Experimental Design :
    • Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C.
    • Analyze degradation kinetics using HPLC-MS at timed intervals.
    • Identify degradation products (e.g., free amine via LC-MS/MS).
  • Data Interpretation :
    • Use Arrhenius plots to model temperature-dependent degradation.
    • Cross-reference with computational models (e.g., DFT calculations for hydrolysis pathways).
  • Mitigation : Adjust formulation pH to neutral (6–8) for long-term stability .

Q. What strategies minimize side reactions during acidic deprotection of the tert-butyl carbamate group?

Methodological Answer:

  • Condition Optimization :
    • Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C for 1–2 hours to limit over-acidification.
    • Add scavengers (e.g., triisopropylsilane) to trap carbocation byproducts .
  • Alternative Methods :
    • Employ HCl in dioxane (4 M) for milder deprotection.
    • Monitor deprotection efficiency via ¹H NMR (disappearance of tert-butyl signal).

Q. How does the ethyl substituent in this compound influence its biochemical reactivity compared to unsubstituted piperidine analogs?

Methodological Answer:

  • Steric Effects : The ethyl group increases steric hindrance, reducing nucleophilic attack on the carbamate carbonyl.
  • Electronic Effects : The substituent alters electron density on the piperidine nitrogen, modulating binding affinity to biological targets (e.g., enzymes or receptors).
  • Comparative Studies :
    • Synthesize analogs (e.g., methyl or propyl derivatives) and compare reaction rates in nucleophilic acyl substitution.
    • Use molecular docking simulations to predict interactions with target proteins .

Q. How can contradictory solubility data for this compound in polar vs. non-polar solvents be reconciled?

Methodological Answer:

  • Solubility Profiling :
    • Measure solubility in a solvent gradient (hexane → ethanol → water) via gravimetric analysis.
    • Correlate results with Hansen solubility parameters (δD, δP, δH).
  • Findings :
    • High solubility in chlorinated solvents (dichloromethane) due to moderate polarity.
    • Poor aqueous solubility (logP ≈ 1.5) necessitates co-solvents (e.g., DMSO) for biological assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate
Reactant of Route 2
tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate

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